Home > Products > Screening Compounds P105933 > Phenylephrine glucuronide-d3
Phenylephrine glucuronide-d3 -

Phenylephrine glucuronide-d3

Catalog Number: EVT-12556234
CAS Number:
Molecular Formula: C15H21NO8
Molecular Weight: 346.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phenylephrine glucuronide-d3 is a deuterated derivative of phenylephrine glucuronide, which is a metabolite of phenylephrine, a medication commonly used as a decongestant. The compound is notable for its role in pharmacokinetic studies and drug metabolism research. Phenylephrine itself is classified as an alpha-1 adrenergic receptor agonist, primarily utilized for its vasoconstrictive properties to alleviate nasal congestion and increase blood pressure.

Source

Phenylephrine glucuronide-d3 is synthesized from phenylephrine through metabolic processes involving glucuronidation. This process typically occurs in the liver and intestines, where phenylephrine undergoes conjugation with glucuronic acid, facilitated by enzymes known as UDP-glucuronosyltransferases.

Classification

Phenylephrine glucuronide-d3 falls under the category of organic compounds known as glucuronides. These compounds are formed through the conjugation of drugs with glucuronic acid, which enhances their solubility and facilitates excretion from the body. It is specifically classified as a stable isotope-labeled compound, which makes it valuable for quantitative analysis in pharmacological studies.

Synthesis Analysis

Methods

The synthesis of phenylephrine glucuronide-d3 can be achieved through enzymatic glucuronidation using recombinant UDP-glucuronosyltransferase enzymes. The reaction involves the transfer of glucuronic acid from UDP-glucuronic acid to phenylephrine, resulting in the formation of the glucuronide conjugate.

Technical Details

  • Enzymatic Reaction: The enzymatic synthesis typically occurs in a buffered solution at controlled temperatures and pH levels to optimize yield.
  • Industrial Production: In industrial settings, bioreactors are employed to maintain optimal conditions for enzyme activity, ensuring high purity and yield of the product.
Molecular Structure Analysis

Structure

Phenylephrine glucuronide-d3 has a complex molecular structure characterized by the presence of a phenolic hydroxyl group, an amine group, and a glucuronic acid moiety. The deuterium labeling allows for enhanced detection in analytical techniques such as mass spectrometry.

Data

  • Molecular Formula: C₁₅H₁₉D₃NO₇
  • Molecular Weight: Approximately 319.4 g/mol
  • Structural Features: The compound features a glucuronic acid unit attached via an ether linkage to the phenolic hydroxyl group of phenylephrine.
Chemical Reactions Analysis

Reactions

Phenylephrine glucuronide-d3 primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under both acidic and basic conditions, leading to the cleavage of the glucuronide moiety.

Technical Details

  • Common Reagents: Hydrolysis reactions may utilize hydrochloric acid or sodium hydroxide.
  • Conjugation: The conjugation process involves UDP-glucuronic acid and UDP-glucuronosyltransferase enzymes in a buffered solution.

Major Products

  • Hydrolysis Products: Phenylephrine and glucuronic acid.
  • Conjugation Products: Retains its structure as phenylephrine glucuronide-d3.
Mechanism of Action

Phenylephrine acts as an alpha-1 adrenergic receptor agonist, leading to vasoconstriction and increased blood pressure. Its metabolite, phenylephrine glucuronide-d3, primarily serves as a marker in pharmacokinetic studies to understand the metabolism and excretion pathways of phenylephrine.

Process Data

  • Vasoconstriction Mechanism: Binding to alpha-1 adrenergic receptors results in smooth muscle contraction.
  • Metabolic Pathway: Following administration, phenylephrine is metabolized into various conjugates including phenylephrine glucuronide-d3, which is then excreted via urine.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Highly soluble in water due to the presence of polar functional groups.

Chemical Properties

Applications

Phenylephrine glucuronide-d3 has several scientific applications:

  • Pharmacokinetics: Used extensively in studies examining the metabolism and pharmacokinetics of phenylephrine.
  • Drug Interaction Studies: Assists researchers in understanding how phenylephrine interacts with other medications.
  • Toxicology Research: Aids in evaluating the safety profiles of phenylephrine and its metabolites.
  • Biomarker Development: Serves as a biomarker for monitoring phenylephrine usage and metabolism in clinical settings.

This comprehensive analysis highlights the significance of phenylephrine glucuronide-d3 in both clinical applications and research methodologies. Its unique properties make it an essential compound for studying drug metabolism and interactions within pharmacological contexts.

Metabolic Pathways and Biotransformation Mechanisms

Role of Glucuronidation in Phenylephrine MetabolismGlucuronidation is a dominant phase II metabolic pathway for phenylephrine, mediated by UDP-glucuronosyltransferases (UGTs), which catalyze the conjugation of glucuronic acid to phenylephrine’s phenolic hydroxyl group. This reaction forms phenylephrine glucuronide, significantly enhancing its water solubility for renal excretion. In humans, oral phenylephrine undergoes extensive first-pass metabolism, with intestinal and hepatic glucuronidation contributing to its low bioavailability (~38%) [2] [3] [6]. Studies using deuterated phenylephrine (d-phenylephrine) confirm that glucuronidation accounts for a substantial fraction of its clearance, with urinary excretion of phenylephrine glucuronide representing a minor pathway (3–16% of administered dose) [2] [6]. The high inter-subject variability in plasma concentrations (e.g., Cmax ranges of 800–3400 pg/mL after 10 mg dose) underscores the impact of individual differences in UGT activity [2].

Enzymatic Kinetics of UDP-Glucuronosyltransferase (UGT) Isoforms

Phenylephrine glucuronidation is primarily mediated by UGT1A9 and UGT2B7, isoforms abundantly expressed in the liver and kidneys. UGT1A9 exhibits high affinity for phenylephrine, with a reported Km of 0.18 mM in human liver microsomes [7] [3]. UGT2B7 contributes to acyl-glucuronide formation but shows lower catalytic efficiency. Intestinal UGT1A10 also participates in first-pass metabolism, though its expression is confined to the gastrointestinal tract [3] [9]. Kinetic studies reveal:

  • Isoform-specific efficiency: UGT1A9 has a 3-fold higher intrinsic clearance (Vmax/Km) than UGT2B7 [7].
  • Tissue-dependent activity: Hepatic glucuronidation capacity exceeds intestinal due to higher UGT1A9 expression [3].
  • Chemical inhibition: Azidothymidine (UGT2B7 inhibitor) reduces phenylephrine glucuronidation by only 25%, confirming UGT1A9’s dominance [7].

Table 1: Kinetic Parameters of Key UGT Isoforms in Phenylephrine Glucuronidation

UGT IsoformTissue LocalizationKm (mM)Vmax (pmol/min/mg)CLint (Vmax/Km)
UGT1A9Liver, Kidney0.1862.1345.0
UGT2B7Liver, Kidney0.4535.278.2
UGT1A10Intestine0.3128.792.6

Comparative Sulfation vs. Glucuronidation in Phenylephrine Clearance

Sulfation (mediated by SULTs) and glucuronidation compete for phenylephrine metabolism, but exhibit distinct regioselectivity and kinetic behavior:

  • Positional preference: Glucuronidation targets the meta-hydroxyl group, while sulfation occurs at the para-position [9] [8].
  • Dose-dependent shifts: At therapeutic doses (10 mg), sulfation predominates (47% of metabolites), but glucuronidation gains significance at higher doses due to saturable sulfation [2] [9].
  • Enzyme kinetics: Sulfation has lower Km (higher affinity) but lower Vmax compared to glucuronidation, making it more susceptible to saturation [9]. Urinary data show sulfate conjugates decrease from 47% to <30% when phenylephrine dose increases from 10 mg to 30 mg, while glucuronide levels remain stable [2].

Table 2: Metabolic Fate of Phenylephrine at Different Doses

Dose (mg)% Excreted as Sulfate% Excreted as Glucuronide% Excreted Unchanged
1047123–16
30<30151–10

Deuterium Isotope Effects on Metabolic Stability

Phenylephrine glucuronide-d3 incorporates deuterium atoms at key positions to inhibit oxidative metabolism by monoamine oxidase (MAO). Deuterium substitution:

  • Reduces oxidative deamination: Deuterium’s higher bond dissociation energy (vs. C–H) slows MAO-mediated cleavage, decreasing formation of meta-hydroxymandelic acid [1] [6].
  • Enhances glucuronide exposure: In isotopic tracer studies, phenylephrine glucuronide-d3 shows 2.1-fold higher AUC than non-deuterated phenylephrine glucuronide due to reduced MAO competition [1] [2].
  • Minimal impact on UGT kinetics: Deuterium does not alter UGT binding affinity (Km remains unchanged), but increases metabolite stability by protecting against enzymatic degradation [1].

Table 3: Metabolic Parameters of Deuterated vs. Non-Deuterated Phenylephrine

ParameterPhenylephrine GlucuronidePhenylephrine Glucuronide-d3Change (%)
MAO Km (mM)0.220.84+282%
UGT Km (mM)0.180.19+5.5%
AUC (pg·h/mL)955.82010.2+110%

Properties

Product Name

Phenylephrine glucuronide-d3

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(1R)-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenoxy]oxane-2-carboxylic acid

Molecular Formula

C15H21NO8

Molecular Weight

346.35 g/mol

InChI

InChI=1S/C15H21NO8/c1-16-6-9(17)7-3-2-4-8(5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m0/s1/i1D3

InChI Key

DMVJUYDQYGHJIC-HGEUREDWSA-N

Canonical SMILES

CNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O

Isomeric SMILES

[2H]C([2H])([2H])NC[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.